molecular formula C14H9Cl3N4 B5496800 5-(2-CHLOROPHENYL)-2-[(2,4-DICHLOROPHENYL)METHYL]-2H-1,2,3,4-TETRAZOLE

5-(2-CHLOROPHENYL)-2-[(2,4-DICHLOROPHENYL)METHYL]-2H-1,2,3,4-TETRAZOLE

Cat. No.: B5496800
M. Wt: 339.6 g/mol
InChI Key: ZMLQGTDHVUJCIE-UHFFFAOYSA-N
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Description

5-(2-CHLOROPHENYL)-2-[(2,4-DICHLOROPHENYL)METHYL]-2H-1,2,3,4-TETRAZOLE is a synthetic organic compound belonging to the class of tetrazoles. Tetrazoles are known for their diverse applications in pharmaceuticals, agrochemicals, and materials science due to their unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-CHLOROPHENYL)-2-[(2,4-DICHLOROPHENYL)METHYL]-2H-1,2,3,4-TETRAZOLE typically involves the following steps:

    Formation of the Tetrazole Ring: This can be achieved through the cyclization of appropriate precursors such as nitriles or hydrazines with azide sources under acidic or basic conditions.

    Substitution Reactions:

Industrial Production Methods

Industrial production methods may involve optimized reaction conditions to maximize yield and purity. This includes the use of catalysts, controlled temperatures, and pressure conditions to facilitate the reactions efficiently.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, potentially forming oxides or other derivatives.

    Reduction: Reduction reactions may lead to the formation of amines or other reduced forms.

    Substitution: The chlorophenyl groups can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution Reagents: Halides, nucleophiles, or electrophiles under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield chlorophenyl oxides, while reduction may produce chlorophenyl amines.

Scientific Research Applications

Chemistry

    Catalysis: Tetrazoles are used as ligands in coordination chemistry and catalysis.

    Material Science: They are incorporated into polymers and other materials for enhanced properties.

Biology and Medicine

    Pharmaceuticals: Tetrazole derivatives are explored for their potential as antimicrobial, antifungal, and anticancer agents.

    Biological Probes: Used in biochemical assays and imaging.

Industry

    Agrochemicals: Employed in the development of pesticides and herbicides.

    Explosives: Tetrazoles are components in the formulation of explosives due to their high nitrogen content.

Mechanism of Action

The mechanism of action of 5-(2-CHLOROPHENYL)-2-[(2,4-DICHLOROPHENYL)METHYL]-2H-1,2,3,4-TETRAZOLE depends on its specific application. In pharmaceuticals, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular pathways involved can include inhibition of enzyme activity, receptor binding, or interference with cellular processes.

Comparison with Similar Compounds

Similar Compounds

    5-Phenyl-2H-tetrazole: Lacks the chlorophenyl groups, leading to different chemical properties and applications.

    5-(4-Chlorophenyl)-2H-tetrazole: Contains a single chlorophenyl group, affecting its reactivity and use.

Properties

IUPAC Name

5-(2-chlorophenyl)-2-[(2,4-dichlorophenyl)methyl]tetrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9Cl3N4/c15-10-6-5-9(13(17)7-10)8-21-19-14(18-20-21)11-3-1-2-4-12(11)16/h1-7H,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMLQGTDHVUJCIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=NN(N=N2)CC3=C(C=C(C=C3)Cl)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9Cl3N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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